BE“GHE Foundational & Exploratory

Check Availability & Pricing

Initial Characterization of RIG012's
Pharmacological Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: RIGO12
Cat. No.: B10824127
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene | (RIG-1)
innate immune receptor. This document provides a comprehensive overview of the initial
pharmacological characterization of RIG012, summarizing its mechanism of action, in vitro and
in vivo efficacy, and available physicochemical properties. The information is intended to serve
as a technical guide for researchers and professionals in drug development. While preclinical
data demonstrates the potential of RIG012 in modulating the RIG-I signaling pathway and
associated inflammatory responses, it is important to note that comprehensive
pharmacokinetic, pharmacodynamic, and toxicology data are not yet publicly available.

Introduction

The RIG-I-like receptor (RLR) family, including RIG-I, plays a crucial role in the innate immune
system by detecting viral RNA and triggering a signaling cascade that leads to the production
of type | interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the RIG-I
pathway is implicated in various inflammatory and autoimmune diseases. RIG012 has emerged
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as a specific inhibitor of this pathway, offering a potential therapeutic avenue for these

conditions. This guide details the foundational pharmacological properties of RIG012.

Physicochemical and In Vitro Properties

RIG012 is a small molecule with a molecular weight of 359.42 g/mol and a chemical formula of
C23H21NO3.[1] It is soluble in DMSO.[1] The primary in vitro activity of RIG012 is the inhibition
of the RIG-I receptor's ATPase activity, which is essential for its signaling function.

Property Value Reference
Molecular Formula C23H21NO3 [1]
Molecular Weight 359.42 g/mol [1]
Target Retinoic Acid-Inducible Gene | 2]

(RIG-1)

Mechanism of Action

Antagonist of the RIG-I innate

immune receptor

[2]

IC50

0.71 uM (NADH-coupled

ATPase assay)

[2](3]

Solubility

Soluble in DMSO

[1]

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of RIG012 in a mouse model of

Klebsiella pneumoniae-induced pneumonia. Administration of RIG012 has been shown to

inhibit the RIG-I-like receptor signaling pathway, leading to a reduction in lung injury and an

increase in survival.
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Animal Model Indication

Dosage

Key Findings Reference

Klebsiella

pneumoniae-
Mouse )

induced

pneumonia

5 mg/kg (tail vein

infusion)

- Inhibition of the
RIG-I-like
receptor
signaling
pathway-
Amelioration of
lung injury-
Reduction of 4l
pulmonary
inflammatory
responses-
Trend toward
improved

survival rates

Signaling Pathway

RIG012 exerts its effect by inhibiting the RIG-I signaling cascade. Upon binding of viral RNA,

RIG-I undergoes a conformational change, leading to its activation and subsequent interaction

with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a

downstream signaling cascade that results in the phosphorylation of Interferon Regulatory
Factor 3 (IRF3) and the activation of NF-kB. These transcription factors then translocate to the

nucleus to induce the expression of type | interferons and other inflammatory cytokines.

RIG012, by inhibiting the ATPase activity of RIG-I, prevents these downstream events.
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Caption: RIG-I Signaling Pathway and the inhibitory action of RIG012.

Experimental Protocols

Detailed, specific protocols from the primary literature are not fully available in the public
domain. However, based on established methodologies, the following outlines the general
procedures for key experiments used in the characterization of RIG012.
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NADH-Coupled ATPase Assay

This assay is used to determine the IC50 of RIG012 against RIG-I's ATPase activity. The
hydrolysis of ATP by RIG-I is coupled to the oxidation of NADH, which can be monitored by the
decrease in absorbance at 340 nm.

[N

Prepare Assay Mix:
- Purified RIG-I Incubate with
- Pyruvate Kinase Y S Initiate reaction Monitor NADH oxidation Calculate IC50

- Lactate Dehydrogenase rying with ATP (Absorbance at 340 nm)
of RIG012
- Phosphoenolpyruvate
- NADH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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